molecular formula C9H12BNO4 B124030 4-Borono-L-phenylalanine CAS No. 76410-58-7

4-Borono-L-phenylalanine

Numéro de catalogue: B124030
Numéro CAS: 76410-58-7
Poids moléculaire: 209.01 g/mol
Clé InChI: NFIVJOSXJDORSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Borono-L-phenylalanine (BPA), a boron-containing amino acid analog, is a critical agent in boron neutron capture therapy (BNCT) for cancer treatment. BPA selectively accumulates in tumor cells via the L-amino acid transporter 1 (LAT1), which is overexpressed in many cancers . Upon neutron irradiation, the boron-10 isotope in BPA undergoes a nuclear capture reaction, releasing high-energy α particles and lithium nuclei that destroy cancer cells while sparing healthy tissues . Current research focuses on optimizing its delivery systems and improving tumor retention, such as through molecularly imprinted polymers (MIPs) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le borofalan (10B) est synthétisé en utilisant la (S)-4-iodophénylalanine comme matière de départ. La synthèse implique plusieurs étapes :

    Protection Boc : La (S)-4-iodophénylalanine est protégée par un groupe tert-butoxycarbonyle (Boc) pour former la (S)-N-Boc-4-iodophénylalanine.

    Borylation : Le composé protégé subit un échange métal-halogène suivi d'une trempe avec du borate de tributyle.

    Déprotection Boc : Le groupe Boc est éliminé pour donner le borofalan (10B).

Méthodes de production industrielle : La production industrielle de borofalan (10B) suit des voies de synthèse similaires mais est mise à l'échelle pour répondre aux normes réglementaires et garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions : Le borofalan (10B) subit principalement des réactions de capture neutronique. Lorsqu'il est exposé à l'irradiation neutronique, le borofalan (10B) absorbe des neutrons et libère des particules alpha à courte portée et des noyaux de lithium .

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

Le borofalan (10B) est largement utilisé dans la capture neutronique du bore (CNB), une technique de radiothérapie ciblée. Ses applications comprennent :

5. Mécanisme d'action

Le borofalan (10B) est principalement absorbé par les cellules tumorales par le biais du transporteur d'acides aminés de type L-1 (LAT-1), qui est fortement exprimé dans divers carcinomes . Lors de l'irradiation neutronique, le borofalan (10B) capture les neutrons et subit une réaction nucléaire, libérant des particules alpha et des noyaux de lithium. Ces particules provoquent des dommages localisés aux cellules tumorales, conduisant à la mort cellulaire tout en épargnant les tissus normaux adjacents .

Composés similaires :

Unicité du borofalan (10B) :

Le borofalan (10B) représente une avancée significative dans le traitement ciblé du cancer, offrant une option de traitement très sélective et efficace aux patients atteints de tumeurs difficiles à traiter.

Applications De Recherche Scientifique

Boron Neutron Capture Therapy (BNCT)

Overview of BNCT
BNCT is a targeted cancer treatment that utilizes the unique properties of boron isotopes to selectively destroy cancer cells. When exposed to thermal neutrons, boron-10 (^10B) undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which are lethal to nearby cells. BPA serves as a carrier for ^10B, facilitating its delivery to tumor cells.

Clinical Applications
BPA has been extensively studied in clinical trials for various cancers, particularly those with overexpressed L-type amino acid transporters (LAT-1), which enhance the uptake of BPA by tumor cells. Studies have demonstrated that preloading with other amino acids like L-tyrosine can significantly increase BPA uptake in cancerous cell lines, enhancing its therapeutic efficacy .

Case Study: A549 and V79-4 Cell Lines
A recent investigation explored the effects of L-phenylalanine and L-tyrosine preloading on BPA uptake in A549 (non-small cell lung carcinoma) and V79-4 (normal fibroblast) cell lines. The study found that L-tyrosine preloading increased BPA uptake by 1.24 ± 0.47-fold in A549 cells and by 2.04 ± 0.74-fold in V79-4 cells . This suggests that amino acid preloading strategies could optimize BPA delivery for enhanced therapeutic outcomes.

Imaging Applications

Positron Emission Tomography (PET)
BPA has also been utilized in PET imaging to monitor its distribution and pharmacokinetics in vivo. The derivative compound 4-borono-2-[^18F]fluoro-L-phenylalanine (^18F-FBPA) has been developed to visualize tumor uptake of boron in various animal models, showing higher accumulation in melanoma compared to non-melanoma tumors . This imaging capability is crucial for assessing the effectiveness of BNCT treatments.

Biodistribution Studies
Research involving biodistribution studies using small animal PET/CT has shown promising results in understanding how BPA accumulates in different tumor types. These studies are essential for optimizing BNCT protocols and improving patient outcomes .

Material Science Innovations

Molecularly Imprinted Polymers (MIPs)
Recent advancements have led to the development of molecularly imprinted polymers specifically designed for BPA. These MIPs exhibit high specificity and binding capacity towards BPA, making them potential candidates for drug delivery systems . The ability to control the release of BPA from these polymers could enhance its therapeutic applications while minimizing systemic toxicity.

Summary Table: Applications of 4-Borono-L-phenylalanine

Application AreaDescriptionKey Findings
BNCT Targeted cancer therapy using boron isotopesEnhanced uptake with amino acid preloading; effective against LAT-1 overexpressing tumors
Imaging PET imaging for tracking BPA distributionHigher accumulation in melanoma; aids in evaluating BNCT efficacy
Material Science Development of MIPs for controlled drug deliveryHigh specificity for BPA; potential for reduced systemic toxicity

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Sodium Borocaptate (BSH)

Parameter BPA BSH
Molecular Formula C₉H₁₂BNO₄ Na₂B₁₂H₁₁SH
Boron Content 1 atom/molecule 12 atoms/molecule
Mechanism Active transport via LAT1 Passive diffusion
Tumor Selectivity High (LAT1-mediated uptake) Low (non-specific)
Clinical Use Primary for gliomas, melanomas Limited due to poor selectivity
Advantages Targeted delivery, higher retention High boron payload
Limitations Low solubility, requires formulation Poor tumor-to-blood ratio

BSH, another BNCT agent, contains 12 boron atoms per molecule but lacks active targeting, leading to suboptimal tumor accumulation . While BSH’s high boron content is advantageous, its passive diffusion mechanism results in lower tumor-to-healthy tissue ratios (<3:1), a key requirement for effective BNCT . In contrast, BPA achieves ratios >3:1 in gliomas and melanomas due to LAT1-mediated uptake .

4-Borono-D-Phenylalanine

The D-stereoisomer of BPA, 4-Borono-D-phenylalanine, exhibits distinct pharmacokinetics due to its inability to bind LAT1. Preclinical studies show significantly lower tumor uptake compared to L-BPA, highlighting the importance of stereochemistry in targeting . This difference underscores the necessity of enantiomeric purity in BPA synthesis for clinical applications .

Carboxyboranylamino Ethanol

Carboxyboranylamino ethanol (compound 1), a novel boron agent, demonstrates lower cytotoxicity and higher antitumor efficacy in vitro against SCCVII cells compared to BPA. Molecular docking studies suggest enhanced bioactivity due to optimized interactions with cellular targets .

BPA-Fructose vs. BPA-PVA Complexes

  • BPA-Fructose : Improves solubility but has short tumor retention (peak at 1 hour post-administration) .
  • BPA-PVA : Polyvinyl alcohol (PVA) complexes prolong tumor retention (>2 hours) via LAT1-mediated endocytosis, increasing therapeutic efficacy .

Organoboron Compounds (Benzoxaboroles)

Benzoxaboroles, a class of organoboron compounds, exhibit antimicrobial and anti-inflammatory properties but lack BNCT utility. Their mechanism involves binding to bacterial enzymes (e.g., leucyl-tRNA synthetase), differing fundamentally from BPA’s neutron capture-driven cytotoxicity .

Key Research Findings

pH-Dependent Binding : BPA’s adsorption to MIPs is pH-sensitive, with optimal binding at pH 5 (IF = 1.72) due to zwitterionic form interactions. At pH 9.5, specificity drops (IF = 0.81) due to competing anion species .

Synthetic Advances : Isotopically pure L-10BPA (≥95% 10B) is synthesized via acid deprotection of Boc-protected intermediates, avoiding hydrogenation steps that degrade optical purity .

Cytotoxicity : BPA-loaded MIPs show >80% cell viability in A549 and V79-4 cell lines, confirming biocompatibility .

Data Tables

Table 1: Comparative Binding Capacities of BPA Delivery Systems

System Binding Capacity (ng g⁻¹) Imprinting Factor (IF)
Bulk MIP (MIP1b) 330.4 ± 4.6 2.04
Honeycomb MIP (MIP1h) 1905 ± 14 (pH 5) 1.72
Non-Imprinted Polymer 1105 ± 16 (pH 5)

Table 2: Tumor-to-Brain Ratios of BPA Formulations

Formulation Tumor-to-Brain Ratio Time to Peak (h)
BPA-Fructose 2.05–3.45 1
BPA-PVA 4.81 (retention) >2
18F-FBPA (PET tracer) 3.13–6.3 1–2

Activité Biologique

4-Borono-L-phenylalanine (BPA) is a compound that has garnered significant attention in the field of cancer therapy, particularly in boron neutron capture therapy (BNCT). This article explores the biological activity of BPA, focusing on its mechanisms of action, cellular uptake, and clinical applications, supported by research findings and case studies.

Overview of this compound

BPA is a derivative of the amino acid phenylalanine, where a boron atom is incorporated into the structure. This modification enhances its utility in BNCT, a targeted cancer treatment modality that exploits the high neutron capture cross-section of boron-10 (10^{10}B) to selectively destroy cancer cells while sparing surrounding healthy tissue.

The primary mechanism by which BPA exerts its biological effects is through selective uptake by tumor cells via L-type amino acid transporters, particularly LAT1 (SLC7A5). This transporter is often overexpressed in various cancers, facilitating the preferential accumulation of BPA in malignant tissues.

Key Mechanisms:

  • Selective Uptake : BPA is preferentially taken up by tumor cells over normal cells due to LAT1 expression.
  • Boron Neutron Capture : Upon irradiation with thermal neutrons, 10^{10}B in BPA undergoes nuclear reactions that release high-energy alpha particles and lithium nuclei, leading to localized cell death.

Cellular Uptake Studies

Recent studies have focused on enhancing the uptake of BPA in cancer cells through pre-treatment strategies. For instance, preloading with L-tyrosine significantly increased BPA uptake in various cell lines:

Cell Line Pre-treatment Increase in BPA Uptake
A549 (Lung Cancer)L-Tyrosine1.24 ± 0.47-fold (p = 0.028)
V79-4 (Fibroblast)L-Tyrosine2.04 ± 0.74-fold (p = 0.000066)
V79-4 (Fibroblast)L-Phenylalanine1.46 ± 0.06-fold (p = 0.000016)

These findings suggest that amino acid preloading can significantly enhance the therapeutic efficacy of BPA by increasing its intracellular concentration .

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have shown that BPA can be administered via different routes, including bolus injection and continuous intravenous infusion. Research indicates that both methods lead to substantial accumulation of BPA in tumor tissues:

  • Bolus Injection : Rapid initial uptake observed in heart, kidney, and liver.
  • Continuous Infusion : Sustained uptake in tumors over time.

A biodistribution analysis revealed boron concentrations in tumors ranging from 7.83 to 16.54 ppm, which correlated with tumor uptake measurements .

Clinical Applications and Case Studies

BPA has been utilized in various clinical trials for treating different types of cancers, particularly malignant melanoma and head and neck cancers. The compound has been marketed under the name Borofalan for clinical use following positive trial outcomes:

  • Clinical Trials : Demonstrated efficacy in reducing tumor size with minimal side effects.
  • Case Studies : Patients treated with BNCT using BPA showed significant improvements in survival rates compared to traditional therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 4-Borono-L-phenylalanine in radiopharmaceutical applications?

The synthesis of BPA, particularly its radiolabeled analog 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine (FBPA), involves nucleophilic fluorination using [¹⁸F]fluoride. Key steps include:

  • Precursor preparation : A boronate ester precursor is used to facilitate regioselective fluorination.
  • Reaction conditions : Optimized parameters include temperature (80–100°C), reaction time (10–15 minutes), and use of phase-transfer catalysts like Kryptofix 222 .
  • Purification : Solid-phase extraction (SPE) or HPLC ensures radiochemical purity (>95%) and specific activity (15–30 GBq/µmol) .
    Challenges include minimizing hydrolysis of the boronic acid group during synthesis .

Q. How is this compound characterized for purity and structural integrity?

Analytical methods include:

  • Nuclear magnetic resonance (NMR) : Confirms boronic acid group integrity and stereochemistry.
  • Mass spectrometry (MS) : MALDI-MS is used for peptide boronic acids containing BPA, with on-plate washing to reduce matrix interference .
  • Elemental analysis : Quantifies boron content (e.g., via ICP-MS) to verify stoichiometry .
  • Chromatography : Reverse-phase HPLC with UV/radiometric detection ensures radiochemical purity .

Q. What factors influence the cellular uptake of BPA in cancer cells?

BPA uptake is mediated by the L-type amino acid transporter 1 (LAT-1), overexpressed in glioblastoma and other cancers. Key factors:

  • Competitive inhibition : Pre-treatment with L-phenylalanine or L-tyrosine reduces BPA uptake by saturating LAT-1 .
  • pH dependence : Uptake is higher at physiological pH (7.4) compared to acidic conditions .
  • Cell proliferation status : LAT-1 expression correlates with proliferating cells, but not all proliferating cells uptake BPA .

Advanced Research Questions

Q. How do LAT-1 transporter expression levels affect BPA uptake in glioblastoma models?

Dual-labeling studies in human glioblastoma tissue show:

  • LAT-1 expression : 71.5% of tumor cells express LAT-1, compared to 23.8% expressing proliferating cell nuclear antigen (PCNA) .
  • Boron quantification : Tumor boron concentrations reach 30 µg/g wet weight at 4 hours post-administration, inhibited by LAT-1 antagonists like 2-aminobicycloheptane-2-carboxylic acid .
  • Therapeutic implications : LAT-1-targeted delivery may enhance BNCT efficacy, as 70% of tumor cells are LAT-1-positive .

Q. What methodologies are used to analyze BPA incorporation into peptide boronic acids via MALDI-MS?

  • Sample preparation : Peptides (e.g., FITC-(FBPARW)(FRW)*VRD) are washed on-plate with water to remove unbound BPA .
  • Detection : Signals are analyzed for (M+H)⁺ and (M+DHB+H)⁺ adducts, with a detection threshold of 20% abundance .
  • Quantification : Relative abundance of BPA-containing peptides is normalized to internal standards.

Q. How can molecularly imprinted polymers (MIPs) enhance BPA delivery in biomedical applications?

  • Synthesis : Methacrylic acid and ethylene glycol dimethacrylate form MIPs with a honeycomb-like structure, achieving a binding capacity of 330.4 ± 4.6 ng/g and imprinting factor of 2.04 .
  • Release kinetics : <5% of BPA is released in phosphate-buffered saline (PBS) over 2 hours, ensuring controlled delivery .
  • Cytotoxicity : MIPs are non-toxic to A549 (lung cancer) and V79-4 (normal lung) cells .

Q. What are the considerations for designing PET imaging studies using 4-Borono-2-[¹⁸F]fluoro-L-phenylalanine?

  • Dosimetry : Administered activity ranges from 185–370 MBq, with imaging at 30–60 minutes post-injection .
  • Quantitative analysis : Time-activity curves (TACs) and standardized uptake values (SUVs) are calculated for tumor vs. normal tissue .
  • Validation : Co-registration with MRI/CT improves anatomical localization in BNCT planning .

Q. How do pre-treatments with L-phenylalanine or L-tyrosine affect BPA uptake in cancer cells?

  • Competitive inhibition : Pre-incubation with 10 mM L-phenylalanine reduces BPA uptake by 60–80% in SC-ICP-MS studies .
  • Mechanistic insights : LAT-1 affinity for BPA (Kd ≈ 0.26 µM) is lower than endogenous amino acids, necessitating dose optimization .
  • Clinical relevance : Pre-treatment protocols are debated due to potential interference with therapeutic boron accumulation .

Q. Data Contradictions and Recommendations

  • Synthesis yields : reports >95% radiochemical purity, while earlier methods ( ) achieved lower yields. Recommendations include optimizing precursor stability .
  • Uptake variability : LAT-1 expression varies between tumor types (e.g., glioblastoma vs. lung cancer). Use immunohistochemistry to validate transporter status pre-study .

Propriétés

IUPAC Name

2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90580-64-6
Record name p-Boronophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90580-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Boronophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-2-carboxyethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORONOPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 161777201
4-Borono-L-phenylalanine
CID 161777201
CID 161777201
4-Borono-L-phenylalanine
CID 161777201
CID 161777201
4-Borono-L-phenylalanine
CID 161777201
CID 161777201
4-Borono-L-phenylalanine
CID 161777201
CID 161777201
4-Borono-L-phenylalanine
CID 161777201
4-Borono-L-phenylalanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.